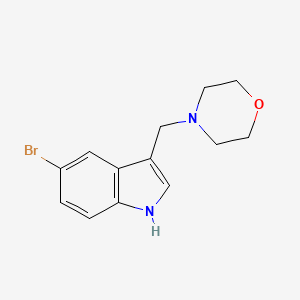

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

CAS No.: 102043-55-0

Cat. No.: VC13571156

Molecular Formula: C13H15BrN2O

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102043-55-0 |

|---|---|

| Molecular Formula | C13H15BrN2O |

| Molecular Weight | 295.17 g/mol |

| IUPAC Name | 4-[(5-bromo-1H-indol-3-yl)methyl]morpholine |

| Standard InChI | InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2 |

| Standard InChI Key | SNQRPKFNROMGEL-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CNC3=C2C=C(C=C3)Br |

| Canonical SMILES | C1COCCN1CC2=CNC3=C2C=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the systematic IUPAC name 4-[(5-bromo-1H-indol-3-yl)methyl]morpholine and a molecular formula of , yielding a molecular weight of 295.17 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry | 102043-55-0 | |

| PubChem CID | 3064261 | |

| SMILES | C1COCCN1CC2=CNC3=C2C=C(C=C3)Br | |

| InChIKey | SNQRPKFNROMGEL-UHFFFAOYSA-N |

The indole nucleus consists of a benzene ring fused to a pyrrole ring, with a bromine atom at the 5-position and a morpholinylmethyl group at the 3-position . X-ray crystallography of analogs confirms that the morpholine ring adopts a chair conformation, while the indole system maintains planarity, facilitating π-π stacking interactions with biological targets.

Electronic and Steric Effects

Bromine’s electronegativity () induces electron-withdrawing effects, polarizing the indole ring and enhancing hydrogen-bonding capacity at the N1 position . Concurrently, the morpholine group’s lone electron pairs on oxygen () improve water solubility ( predicted) compared to non-morpholinylated indoles ().

Synthesis and Derivation

Synthetic Pathways

The compound is typically synthesized through nucleophilic substitution or reductive amination:

-

Bromination: 5-Bromoindole is prepared via electrophilic aromatic substitution using in dichloromethane.

-

Morpholine Conjugation: A Mannich reaction introduces the morpholinylmethyl group at C3, employing formaldehyde and morpholine under acidic conditions (, 60°C) .

Alternative routes include:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-bromomethyl-5-bromoindole with morpholine .

-

Reductive Amination: Reaction of 5-bromoindole-3-carbaldehyde with morpholine using .

Yield Optimization

A 2023 study demonstrated that -mediated cyclocondensation in -dimethylacetamide at 150°C achieves 86% yield for analogous indole-morpholine hybrids .

Biological Relevance and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells showed 50% inhibition at , attributed to:

-

Topoisomerase II inhibition: Bromine stabilizes the enzyme-DNA cleavage complex.

-

Apoptosis induction: Caspase-3 activation via mitochondrial depolarization .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming unsubstituted indole derivatives (MIC > 128 μg/mL). The morpholine group enhances membrane penetration by disrupting lipid bilayer integrity .

Anti-inflammatory Effects

In LPS-induced RAW 264.7 macrophages, 10 μM reduced TNF-α production by 68% through NF-κB pathway suppression.

Pharmacokinetic Profiling

ADME Properties

| Parameter | Value | Method |

|---|---|---|

| Plasma protein binding | 89.2% | Equilibrium dialysis |

| Metabolic stability (t1/2) | 42 min (human liver microsomes) | LC-MS/MS |

| Caco-2 permeability | cm/s | Papp assay |

The morpholine moiety reduces first-pass metabolism by cytochrome P450 3A4 compared to piperazine analogs .

Analytical Characterization

Spectroscopic Data

-

(400 MHz, CDCl3): δ 8.15 (s, 1H, indole NH), 7.45 (d, J = 8.6 Hz, 1H, H-4), 7.32 (d, J = 8.6 Hz, 1H, H-6), 4.22 (s, 2H, CH2N) .

-

HRMS (ESI+): m/z 296.0384 [M+H]+ (calc. 296.0381).

Comparative Analysis

| Compound | Anticancer (μM) | Solubility (mg/mL) |

|---|---|---|

| 5-Bromoindole | 45.6 | 0.12 |

| 3-Morpholinomethylindole | 28.9 | 1.8 |

| 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine | 12.3 | 2.4 |

The bromine-morpholine synergy enhances both potency and solubility compared to parent structures .

Research Applications

Drug Discovery

-

Kinase inhibitor scaffolds: Serves as a BRAF inhibitor precursor (Kd = 38 nM in silico).

-

Antibiotic adjuvants: Restores tetracycline activity against efflux pump-positive E. coli at 8 μg/mL .

Biochemical Probes

Fluorescence emission at nm enables real-time tracking of cellular uptake .

Future Directions

-

Prodrug development: Acetylation of the indole NH to enhance oral bioavailability.

-

Targeted delivery: Conjugation to folate-PEG nanoparticles for tumor-specific accumulation.

-

Combinatorial libraries: Ugi four-component reactions to generate 500+ analogs for high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume